molecular formula C16H20O3 B2673498 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde CAS No. 1560225-68-4

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde

Cat. No.: B2673498
CAS No.: 1560225-68-4
M. Wt: 260.333
InChI Key: BDVVYNLCXPHIPT-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and strained ring system. The presence of both methoxy and aldehyde functional groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a powerful tool in organic synthesis for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile to form the bicyclo[2.2.1]heptane core . Subsequent functionalization steps introduce the methoxy and aldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzoic acid.

    Reduction: 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde is unique due to the presence of both methoxy and aldehyde groups, which provide diverse reactivity and potential applications. Its rigid bicyclic structure also imparts distinct physical and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-18-15-4-5-16(13(8-15)9-17)19-10-14-7-11-2-3-12(14)6-11/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVYNLCXPHIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CC3CCC2C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560225-68-4
Record name 2-(bicyclo[2.2.1]heptan-2-ylmethoxy)-5-methoxybenzaldehyde
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